3-Amino-4-methoxybenzenecarboximidamide
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Overview
Description
3-Amino-4-methoxybenzenecarboximidamide is an organic compound with the molecular formula C8H10N2O2 It is a derivative of benzenecarboximidamide, featuring an amino group at the 3-position and a methoxy group at the 4-position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-amino-4-methoxybenzenecarboximidamide involves the reduction of 3-nitro-4-methoxybenzanilide. The process typically includes the following steps:
Mixing: 3-nitro-4-methoxybenzanilide is mixed with a solvent and a catalyst in a reaction vessel.
Heating: The mixture is heated to a temperature range of 40-80°C.
Reduction: A reducing agent, such as hydrazine hydrate, is added over 1-3 hours to complete the reaction.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of commercially available hydrazine hydrate as the reducing agent. This method avoids the use of high-risk hydrogen and generates minimal waste, making it more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-methoxybenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as hydrazine hydrate (N2H4·H2O) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted benzenecarboximidamides.
Scientific Research Applications
3-Amino-4-methoxybenzenecarboximidamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-amino-4-methoxybenzenecarboximidamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can influence the compound’s biological activity, including its antimicrobial and antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-methoxybenzamide: Similar structure but with a different functional group.
3-Amino-4-methoxyacetanilide: Another derivative with an acetamide group.
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: A compound with a furazan ring.
Uniqueness
3-Amino-4-methoxybenzenecarboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
736094-85-2 |
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Molecular Formula |
C8H11N3O |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
3-amino-4-methoxybenzenecarboximidamide |
InChI |
InChI=1S/C8H11N3O/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4H,9H2,1H3,(H3,10,11) |
InChI Key |
ORKYNVPGGHFFHY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=N)N)N |
Origin of Product |
United States |
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